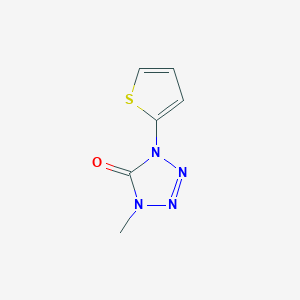

1-Methyl-4-thiophen-2-yltetrazol-5-one

Descripción

1-Methyl-4-thiophen-2-yltetrazol-5-one is a heterocyclic compound featuring a tetrazole core substituted with a methyl group at position 1 and a thiophen-2-yl moiety at position 2. Tetrazoles are nitrogen-rich heterocycles known for their stability and diverse applications in pharmaceuticals, agrochemicals, and materials science . For instance, describes the synthesis of 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole derivatives using PEG-400 and Bleaching Earth Clay as a catalyst, highlighting the role of heterocyclic substituents in modulating reactivity .

Propiedades

IUPAC Name |

1-methyl-4-thiophen-2-yltetrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c1-9-6(11)10(8-7-9)5-3-2-4-12-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNSQPUIXRAAPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Substituent Effects on Physical Properties

- 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole () :

Substitution with a chloro-phenyl group enhances electron-withdrawing effects, leading to higher melting points (e.g., 145–147°C) compared to thiophene-substituted tetrazoles. IR spectra show characteristic C-Cl stretching at 750–650 cm⁻¹, absent in the thiophene analogue . - 1-(4’-Methoxynaphthalen-1’-yl)-5-methyl-1H-tetrazole () :

Electron-donating methoxy groups reduce thermal stability (melting point: 112–114°C) but improve solubility in polar solvents. The thiophen-2-yl group in the target compound likely offers intermediate polarity, balancing solubility and stability .

Triazole Derivatives with Thiophene Substituents ()

Triazole analogues, such as 1-(2-Oxo-2-phenyl-ethyl)-4-[(thiophen-2-yl-methylene)-amino]-3-thiophen-2-ylmethyl-4,5-dihydro-1H-[1,2,4]triazole-5-one (4a), demonstrate:

- Bioactivity : Antimicrobial and antitumor activities (e.g., 72.47% yield for 4f with 2-chloro-6-fluoro-benzylidene substitution) .

- Structural Flexibility : The triazole core allows broader substitution patterns but reduces thermal stability compared to tetrazoles (melting points: 126–134°C vs. 145°C for chlorophenyl-tetrazole) .

Spectral and Crystallographic Comparisons

- IR/NMR Data :

- Crystallography :

SHELXL () and Mercury () are widely used for refining tetrazole and triazole structures, revealing intermolecular interactions influenced by thiophene’s planar geometry .

Data Tables

Table 1: Comparative Properties of Tetrazole Derivatives

Table 2: Bioactivity of Thiophene-Containing Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.